1-(Benzyloxy)-4-(bromomethyl)benzene
Overview
Description
1-(Benzyloxy)-4-(bromomethyl)benzene, with the chemical formula C14H13BrO, is an organic compound known for its applications in organic synthesis. This compound is characterized by its benzyl and bromine functional groups and appears as a white solid .
Preparation Methods
1-(Benzyloxy)-4-(bromomethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzyl bromide and benzyl alcohol under base catalysis . Another efficient method for preparing benzylic bromides involves brominating substituted benzylic compounds with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), followed by debromination with diethyl phosphite and N,N-diisopropylethylamine .
Chemical Reactions Analysis
1-(Benzyloxy)-4-(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The benzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) and bases like N,N-diisopropylethylamine are commonly used in its reactions.
Major Products: The major products formed from these reactions include various substituted benzyl derivatives and brominated compounds.
Scientific Research Applications
1-(Benzyloxy)-4-(bromomethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)benzene involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and as a building block in organic synthesis .
Comparison with Similar Compounds
1-(Benzyloxy)-4-(bromomethyl)benzene can be compared with other similar compounds, such as:
4-Benzyloxybenzyl chloride: Similar in structure but with a chlorine atom instead of bromine, making it less reactive in nucleophilic substitution reactions.
4-Benzyloxybenzyl alcohol: Contains a hydroxyl group instead of a bromine atom, making it more suitable for oxidation reactions.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which is a better leaving group in substitution reactions.
Properties
IUPAC Name |
1-(bromomethyl)-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAFUOYPXXJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440850 | |
Record name | 4-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-60-5 | |
Record name | 4-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyloxy)-4-(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Benzyloxybenzyl bromide in the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L?
A: In the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L, 4-Benzyloxybenzyl bromide serves as an alkylating agent. [] It reacts with the lithium enolate of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate in a crucial step to introduce two new stereogenic centers. This alkylation reaction proceeds with high stereoselectivity, a key factor in successfully synthesizing these complex natural products.
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